Boc-Hydroxyproline, commonly referred to as Boc-Hyp-OH, is a derivative of hydroxyproline that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound has the molecular formula and a molecular weight of approximately 231.25 g/mol. It is characterized by its high solubility in organic solvents and is often utilized in peptide synthesis due to its ability to protect amino groups during
Boc-Hyp-OH itself doesn't have a direct mechanism of action. Its significance lies in its ability to deliver the hydroxyproline unit into peptides. Hydroxyproline plays a crucial role in stabilizing the triple helical structure of collagen, contributing to the strength and flexibility of connective tissues [].
Boc-Hyp-OH can be synthesized through various methods:
These methods highlight the compound's accessibility for research and industrial applications.
Boc-Hyp-OH is primarily used in:
Boc-Hyp-OH shares structural similarities with several other compounds that have hydroxyproline or similar amino acid frameworks. Here are some notable comparisons:
Compound Name | CAS Number | Structural Features | Unique Aspects |
---|---|---|---|
Boc-4(S)-Hydroxyproline | 24188-74-7 | Contains a similar Boc protecting group | Stereochemistry differs at C-4 |
Boc-4(R)-Hydroxyproline | 630423-36-8 | Similar backbone but different stereochemistry | Distinct biological activity |
Boc-Proline | 940-62-5 | Lacks hydroxyl group on C-4 | Less hydrophilic than hydroxyproline |
Boc-Valine | 87691-27-8 | Different amino acid structure | Non-hydroxylated side chain |
The uniqueness of Boc-Hyp-OH lies in its hydroxyl group at the C-4 position, which significantly affects its solubility and reactivity compared to other amino acid derivatives. This property makes it particularly useful in synthesizing collagen-like peptides and exploring therapeutic avenues related to connective tissue health.
Boc-Hyp-OH features a pyrrolidine ring system with critical functional groups:
Molecular Formula: C₁₀H₁₇NO₅
Molecular Weight: 231.25 g/mol
CAS Registry Number: 13726-69-7
Property | Value | Source |
---|---|---|
Melting Point | 123–127 °C | |
Optical Rotation ([α]²⁰/D) | -78° (H₂O), -68° (MeOH) | |
Density | 1.312 g/cm³ | |
pKa | 3.80 (predicted) |
The Boc group enhances solubility in organic solvents, while the hydroxyl group participates in hydrogen bonding, critical for secondary structure stabilization.
The IUPAC name (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid reflects its absolute configuration:
This stereochemistry is pivotal for biological activity. For instance, collagen’s stability relies on trans-4-hydroxyproline’s (2S,4R) configuration, whereas cis-4-hydroxyproline (2S,4S) is rare in nature but valuable in drug design.
(Insert textual description of 2D structure here, highlighting Boc group, hydroxyl, and carboxylic acid positions.)
Enzymatic Epimerization: The enzyme 4-hydroxyproline epimerase (EC 5.1.1.8) catalyzes interconversion between cis and trans isomers, though acid hydrolysis accelerates racemization.
Industrial Relevance: Traditional cis-4-hydroxyproline synthesis relied on costly chemical methods, but recent advances using microbial enzymes (e.g., Streptomyces hydroxylases) enable cost-effective production.
The protection of hydroxyproline functional groups represents a fundamental aspect of amino acid chemistry, with tert-butoxycarbonyl (Boc) protection being among the most widely employed strategies [1] [7]. The classical approach involves the reaction of 4-hydroxy-L-proline with di-tert-butyl dicarbonate in the presence of a suitable base, typically triethylamine, under mild conditions [10]. This methodology has evolved significantly since its initial development, with various optimizations addressing issues of yield, reaction time, and operational simplicity [7].
The standard protocol employs di-tert-butyl dicarbonate with triethylamine in dichloromethane at ambient temperature, typically achieving yields of 90-95% within 2.5 hours [14]. However, alternative solvent systems have demonstrated superior performance characteristics [10]. The use of acetone-water mixtures as co-solvents has shown remarkable efficiency, reducing reaction times to 0.5-4 hours while maintaining high yields of 85-95% [10]. This modification offers significant advantages in terms of environmental considerations and operational cost reduction [10].
Advanced protection strategies have incorporated the use of 4-dimethylaminopyridine as a nucleophilic catalyst, enabling single-pot processes that proceed overnight at temperatures not exceeding 30°C [4]. These conditions have proven particularly effective for large-scale preparations, yielding 78-92% of the desired Boc-protected product with minimal side reactions [4]. The incorporation of imidazole as an additional base has further enhanced the efficiency of these transformations, particularly in automated synthesis protocols [17].
Table 1: Classical Boc Protection Strategies for Hydroxyproline
Method | Temperature (°C) | Time (hours) | Yield (%) | Advantages | Reference |
---|---|---|---|---|---|
(Boc)₂O/TEA/DCM | 20-25 | 2.5 | 90-95 | Simple operation | [14] |
(Boc)₂O/TEA/Acetone-Water | 0-40 | 0.5-4 | 85-95 | High yield, fast | [10] |
(Boc)₂O/DMAP/DCM | ≤30 | overnight | 78-92 | Single pot process | [4] |
CDI/Boc-NH₂ | 20-25 | 2-6 | 70-85 | Mild conditions | Literature |
The mechanistic understanding of these protection reactions has revealed the importance of electronic effects and steric considerations [7]. The amino group of hydroxyproline exhibits nucleophilicity that is modulated by the pyrrolidine ring conformation, influencing both reaction rates and selectivity [7]. Studies have demonstrated that the presence of the hydroxyl group at the 4-position creates a subtle electronic environment that affects the reactivity of the amino nitrogen, necessitating careful optimization of reaction conditions [8].
Recent developments in protection methodology have focused on environmentally benign approaches that minimize the use of volatile organic solvents [10]. The implementation of aqueous-organic biphasic systems has shown promise for large-scale applications, though these require careful pH control to prevent hydrolysis of the protection group [10]. Temperature control emerges as a critical parameter, with elevated temperatures leading to increased side product formation and reduced overall efficiency [4].
Solid-phase peptide synthesis has revolutionized the incorporation of Boc-protected hydroxyproline into complex peptide structures, offering unprecedented control over sequence assembly and functional group manipulation [15] [16]. The compatibility of Boc-Hyp-OH with both classical Boc/benzyl and modern Fmoc/tert-butyl strategies has established its position as a versatile building block in peptide chemistry [15] [18].
The Boc/benzyl strategy employs trifluoroacetic acid concentrations of 25-50% for iterative deprotection cycles, achieving coupling efficiencies of 85-95% for Boc-protected hydroxyproline residues [15] [16]. This approach has proven particularly effective for hydrophobic peptide sequences where aggregation tendencies are minimized [16]. The orthogonal nature of Boc protection allows for selective removal under acidic conditions while preserving benzyl-based side chain protection [15].
Fmoc-based solid-phase peptide synthesis has demonstrated superior performance characteristics for Boc-Hyp-OH incorporation, with coupling efficiencies reaching 90-98% under optimized conditions [18] [15]. The mild basic deprotection conditions (20% piperidine in dimethylformamide) provide excellent compatibility with sensitive functional groups while maintaining the integrity of the hydroxyproline stereochemistry [18]. Advanced coupling reagents such as O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate have shown particular efficacy in difficult coupling scenarios [15].
Table 2: Solid Phase Peptide Synthesis Applications of Boc-Hyp-OH
Strategy | Deprotection Conditions | Coupling Efficiency (%) | Advantages | Limitations | Applications |
---|---|---|---|---|---|
Boc/Bn SPPS | TFA 25-50% | 85-95 | Proven method | Harsh cleavage | General peptides |
Fmoc/tBu SPPS | Piperidine 20% | 90-98 | Mild conditions | Base sensitivity | Complex sequences |
Proline Editing | TFA 2% | 80-95 | Post-synthesis modification | Limited scope | Modified prolines |
Automated SPPS | Standard cycles | 88-96 | High throughput | Equipment dependent | Library synthesis |
The proline editing methodology represents a significant advancement in post-synthetic modification strategies for hydroxyproline-containing peptides [17]. This approach involves the incorporation of Fmoc-hydroxyproline during standard solid-phase synthesis, followed by orthogonal protection of the hydroxyl group with trityl chloride [17]. The subsequent deprotection with 2% trifluoroacetic acid allows for selective modification of the hydroxyproline residue while the peptide remains anchored to the solid support [17].
Automated solid-phase peptide synthesis protocols have been specifically optimized for Boc-Hyp-OH incorporation, achieving coupling efficiencies of 88-96% through careful control of reaction parameters [17] [35]. The implementation of double coupling procedures has proven essential for sterically hindered sequences, particularly those containing multiple arginine residues adjacent to hydroxyproline [37]. Temperature control during coupling reactions emerges as a critical factor, with optimal results obtained at 25°C for standard couplings and elevated temperatures up to 50°C for challenging sequences [35].
Recent developments in continuous flow peptide synthesis have demonstrated remarkable compatibility with Boc-protected hydroxyproline derivatives [35]. These methodologies offer advantages in terms of reaction monitoring, waste reduction, and scalability [35]. The implementation of in-line ultraviolet monitoring allows for real-time assessment of coupling efficiency and identification of problematic sequences that may require modified conditions [35].
The development of stereospecific fluorination methodologies for Boc-Hyp-OH analogs has emerged as a critical area of research, driven by the pharmaceutical importance of fluorinated proline derivatives [25] [26] [42]. The incorporation of fluorine atoms into the hydroxyproline framework provides access to conformationally constrained analogs with enhanced metabolic stability and altered pharmacological properties [25] [40].
Diethylaminosulfur trifluoride-mediated fluorination represents the most established approach for stereospecific fluorine incorporation [25] [26]. The reaction of Boc-protected 4-hydroxyproline methyl ester with diethylaminosulfur trifluoride at temperatures ranging from -78°C to room temperature achieves complete stereochemical inversion at the 4-position, yielding 4S-fluoroproline derivatives in 40-71% yield [25]. The stereochemical outcome results from the SN2 mechanism of fluoride displacement, ensuring predictable configurational inversion [25].
Morpholine-sulfur trifluoride has emerged as a safer alternative to diethylaminosulfur trifluoride, offering comparable stereoselectivity with improved handling characteristics [25]. This reagent system achieves yields of 55-65% for the conversion of Boc-Hyp-OH to the corresponding 4S-fluoroproline analog under mild conditions (0°C to room temperature) [25]. The reduced volatility and enhanced thermal stability of morpholine-sulfur trifluoride make it particularly suitable for large-scale applications [25].
Table 3: Stereospecific Fluorination Techniques for Boc-Hyp-OH Analogs
Method | Starting Material | Temperature (°C) | Yield (%) | Stereoselectivity | Product |
---|---|---|---|---|---|
DAST Fluorination | Boc-Hyp-OMe | -78 to RT | 40-71 | Complete inversion | 4S-FPro |
Morpholine-DAST | Boc-Hyp-OH | 0 to RT | 55-65 | Complete inversion | 4S-FPro |
TBAF/Triflate | Boc-Hyp-OTf | 0 to RT | 65-80 | Complete inversion | 4S-FPro |
Selectfluor/HF | Cyclobutene precursor | 50 | 72-88 | >20:1 cis:trans | α,α-Difluorocyclopropane |
The tetrabutylammonium fluoride/triflate methodology provides an alternative route to fluorinated hydroxyproline analogs through nucleophilic displacement [25]. This approach involves the initial conversion of the hydroxyl group to a triflate ester, followed by displacement with fluoride ion to achieve stereochemical inversion [25]. The method offers yields of 65-80% and provides excellent control over stereochemical outcome [25].
Advanced fluorination strategies have explored the use of hypervalent iodine catalysis for the preparation of difluorinated cyclopropane analogs [21]. The reaction of bicyclobutane precursors with Selectfluor in the presence of hydrogen fluoride at 50°C achieves remarkable stereoselectivity (>20:1 cis:trans) with yields of 72-88% [21]. This methodology represents a paradigm shift toward fluorinative skeletal rearrangements that provide access to previously inaccessible structural motifs [21].
The synthesis of 3-fluoro-4-hydroxyproline analogs has been achieved through oxidation-fluorination sequences starting from 4-oxo-L-proline derivatives [42]. This approach involves the stereoselective reduction of fluorinated ketone intermediates, providing access to all four possible diastereomers of 3-fluoro-4-hydroxyproline [42]. The methodology demonstrates remarkable flexibility in terms of stereochemical control, with individual diastereomers accessible through appropriate choice of reducing agents and reaction conditions [42].
Radiofluorination techniques have been developed for the automated synthesis of fluorine-18 labeled hydroxyproline analogs [24] [44]. These methods employ nucleophilic displacement reactions with fluorine-18 fluoride, followed by rapid deprotection under mild acidic conditions [24]. The optimization of these protocols has achieved radiochemical yields of 36-42% for cis-4-fluoroproline and 4.3% for the corresponding trans isomer [43] [44].
The Mitsunobu reaction has emerged as a powerful tool for the stereospecific inversion of hydroxyproline derivatives, enabling access to unnatural diastereomers that are otherwise difficult to obtain [29] [31] [32]. The reaction proceeds through a well-defined mechanism involving the formation of an alkoxyphosphonium intermediate, followed by nucleophilic displacement with complete stereochemical inversion [29].
Classical Mitsunobu conditions employ triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran, achieving yields of 70-90% for the inversion of Boc-protected hydroxyproline derivatives [29] [47]. The reaction typically proceeds at temperatures from 0°C to room temperature over 2-12 hours, depending on the steric environment and electronic properties of the substrate [29] [47]. The complete stereochemical inversion provides access to the 4S-hydroxyproline configuration from the naturally occurring 4R-isomer [26] [30].
Diisopropyl azodicarboxylate has demonstrated superior performance characteristics compared to diethyl azodicarboxylate in many applications [51]. The use of diisopropyl azodicarboxylate in dichloromethane achieves yields of 75-92% with reaction times reduced to 2-8 hours [51]. The improved solubility characteristics and reduced tendency toward side reactions make this reagent system particularly attractive for large-scale applications [51].
Table 4: Mitsunobu Reaction Optimization in Diastereomer Synthesis
Reagent System | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Stereochemistry | Purification |
---|---|---|---|---|---|---|
PPh₃/DEAD | THF | 0 to RT | 2-12 | 70-90 | Complete inversion | Difficult |
PPh₃/DIAD | DCM | 0 to RT | 2-8 | 75-92 | Complete inversion | Difficult |
PPh₃/DCAD | DCM | 0 to RT | 1-6 | 70-85 | Complete inversion | Easy filtration |
Polymer-PPh₃/DEAD | THF | 0 to RT | 2-12 | 65-85 | Complete inversion | Easy filtration |
Di-para-chlorobenzyl azodicarboxylate represents a significant advancement in Mitsunobu reagent design, offering improved purification characteristics while maintaining excellent reaction efficiency [51]. This solid reagent achieves yields of 70-85% in dichloromethane with reaction times of 1-6 hours [51]. The major advantage lies in the facile separation of the hydrazine byproduct, which can be removed by simple filtration due to its distinct polarity characteristics [51].
Polymer-bound triphenylphosphine has been successfully employed in Mitsunobu reactions of hydroxyproline derivatives, offering significant advantages in terms of product purification [50]. This methodology achieves yields of 65-85% while enabling the removal of excess phosphine and phosphine oxide byproducts through simple filtration [50]. The approach has proven particularly valuable for sterically hindered secondary alcohols, where conventional methods often suffer from reduced efficiency [50].
Solvent optimization studies have revealed the critical importance of reaction medium selection for maximizing Mitsunobu reaction efficiency [52]. Machine learning approaches have identified 1-chloropentane as an optimal solvent for certain Mitsunobu transformations, achieving experimental yields of 93% [52]. The systematic evaluation of solvent descriptors through artificial neural network modeling provides a framework for rational solvent selection in complex synthetic transformations [52].
Recent developments in redox-free Mitsunobu protocols have eliminated the need for azodicarboxylate oxidants through the use of preformed phosphorane reagents [45]. These methodologies employ triphenylphosphine oxide as a starting material, converting it to the active phosphorus(V) species through treatment with appropriate activating agents [45]. The approach achieves yields of 70-90% while eliminating hydrazine byproducts and reducing the overall waste stream [45].
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